molecular formula C8H12ClNO2 B193594 Dopamine hydrochloride CAS No. 62-31-7

Dopamine hydrochloride

Cat. No.: B193594
CAS No.: 62-31-7
M. Wt: 189.64 g/mol
InChI Key: CTENFNNZBMHDDG-UHFFFAOYSA-N
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Description

Dopamine hydrochloride (C₈H₁₁NO₂·HCl) is the hydrochloride salt of dopamine, a catecholamine neurotransmitter critical in mammalian physiological processes such as motor control, mood regulation, and cardiovascular function . It is also widely studied in non-mammalian systems, particularly in plant stress responses, where it acts as an antioxidant to mitigate oxidative damage caused by reactive oxygen species (ROS) under salinity, drought, or heavy metal stress . In materials science, this compound serves as a precursor for polydopamine coatings, which exhibit strong adhesion, hydrophobicity, and biocompatibility for applications in textiles, surgical sutures, and drug delivery systems .

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Types of Reactions:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Molecular Targets:

      Pathways Involved:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Catecholamines

    Norepinephrine and Epinephrine

    Dopamine hydrochloride shares structural similarities with norepinephrine and epinephrine, which are also catecholamines. All three compounds feature a catechol ring (3,4-dihydroxyphenyl group) and an ethylamine side chain. However, dopamine lacks the β-hydroxyl group present in norepinephrine and the N-methyl group in epinephrine. These structural differences influence their pharmacological roles:

    • Receptor Specificity: Dopamine primarily activates D1- and D2-type receptors, while norepinephrine and epinephrine target α- and β-adrenergic receptors .
    • Clinical Use : this compound is used to treat shock by increasing renal blood flow and cardiac output, whereas epinephrine is preferred for anaphylaxis due to its potent vasoconstrictive effects .

    L-DOPA (Levodopa)

    L-DOPA, the metabolic precursor to dopamine, is used in Parkinson’s disease treatment. Unlike this compound, L-DOPA crosses the blood-brain barrier, where it is decarboxylated to dopamine. However, this compound’s peripheral effects make it unsuitable for neurological applications but advantageous for cardiovascular support .

    Comparison with Antioxidants and ROS Scavengers

    Ascorbic Acid (Vitamin C) and Glutathione

    In plants, this compound reduces lipid peroxidation (measured via malondialdehyde, MDA) and enhances antioxidant enzyme activity (e.g., catalase, superoxide dismutase) under salt stress . Comparatively:

    • Mechanism : Ascorbic acid directly donates electrons to neutralize ROS, while this compound regulates ROS via melanin formation (a byproduct of dopamine oxidation) and modulates photosynthetic oxygen reduction .
    • Efficacy : At 100–200 µM, this compound reduces MDA levels by 30–40% in soybean seedlings, outperforming ascorbic acid in stabilizing membrane integrity under salinity .

    Table 1: Antioxidant Properties of this compound vs. Similar Compounds

    Compound ROS Scavenging Mechanism Efficacy in Plants (MDA Reduction) Applications
    This compound Melanin synthesis, enzyme regulation 30–40% at 100–200 µM Agriculture, drug delivery
    Ascorbic Acid Direct electron donation 20–25% at 200 µM Food preservation, supplements
    Quercetin Free radical neutralization 15–20% at 200 µM Nutraceuticals, cosmetics

    Pharmacological Comparison with Inotropic Agents

    Dobutamine

    Dobutamine, a synthetic catecholamine, shares dopamine’s inotropic effects but lacks dopaminergic receptor activity.

    Epinephrine

    Epinephrine has broader receptor affinity (α1, β1, β2) but risks tissue ischemia due to excessive vasoconstriction. This compound’s dose-dependent effects (renal vasodilation at low doses, cardiac stimulation at higher doses) provide a safer profile for shock management .

    Polydopamine vs. Traditional Coatings

    Polydopamine coatings derived from this compound exhibit superior adhesion compared to silane- or fluoropolymer-based coatings. For surgical sutures, dopamine-graphene oxide coatings reduce friction by 15–20% while maintaining tensile strength (>500 MPa) .

    Hexadecyltrimethoxysilane (HDTMS)

    In superhydrophobic fabrics, polydopamine/HDTMS composites show durable water repellency (contact angle >150°) and self-healing properties, outperforming HDTMS-alone coatings, which degrade after abrasion .

    Analytical Methods and Detection Limits

    Table 2: Detection Methods for this compound vs. Interfering Compounds

    Compound Detection Method Limit of Detection (LOD) Interference Sources
    This compound HPLC-MS/MS 0.1 nM p-Aminophenol, pyrocatechol
    p-Aminophenol Cyclic Voltammetry 5.0 nM Uric acid, ascorbic acid
    Pyrocatechol Fluorescent Sensors 2.0 nM Catecholamines, phenolic acids

    Electrochemical sensors using L-cysteine/gold nanoparticles achieve high selectivity for this compound in biological samples, distinguishing it from glutamic acid and γ-aminobutyric acid (GABA) .

    Biological Activity

    Dopamine hydrochloride, a salt form of the neurotransmitter dopamine, is widely recognized for its significant biological activities, particularly in the cardiovascular and central nervous systems. This article delves into its pharmacological properties, mechanisms of action, therapeutic applications, and potential side effects, supported by recent research findings and case studies.

    This compound (C₈H₁₃ClN₂O₂) functions primarily as a neurotransmitter and a precursor to norepinephrine and epinephrine. It exerts its effects through various dopamine receptors (D1 to D5), which are G protein-coupled receptors that influence numerous physiological processes.

    • D1 Receptors : Primarily involved in renal function and vasodilation.
    • D2 Receptors : Play a crucial role in inhibiting neurotransmitter release and modulating motor control.
    • D3 and D4 Receptors : Associated with cognitive functions and emotional responses.
    • D5 Receptors : Less understood but implicated in learning and memory.

    The following table summarizes the receptor types and their associated functions:

    Receptor Type Function
    D1Renal function, vasodilation
    D2Inhibition of neurotransmitter release
    D3Cognitive functions, emotional regulation
    D4Modulation of attention and learning
    D5Learning and memory processes

    Antioxidant Properties

    Recent studies have highlighted the antioxidant activity of dopamine. A study demonstrated that dopamine effectively scavenges free radicals, which may contribute to its neuroprotective effects. The mechanism involves the formation of radical adducts that mitigate oxidative stress in neuronal cells .

    Cardiovascular Effects

    This compound is extensively used in clinical settings to manage shock and heart failure due to its ability to increase cardiac output and blood pressure. It acts on both dopaminergic and adrenergic receptors, leading to enhanced myocardial contractility and improved renal perfusion. A study indicated that dopamine is stable when co-administered with other intravenous drugs like dobutamine, suggesting its compatibility in critical care settings .

    Clinical Use in Pediatrics

    A notable case involved the administration of this compound to critically ill newborns suffering from shock. The drug was found to significantly improve hemodynamic parameters without adverse interactions with other medications commonly used in neonatal intensive care .

    Accidental Intrathecal Injection

    An unusual case reported an accidental intrathecal injection of this compound, which had not been previously documented. The patient exhibited unexpected analgesic effects, indicating potential central nervous system activity through spinal dopamine receptors . This highlights the importance of careful medication administration practices.

    Synthesis and Production

    Recent advancements have been made in the sustainable production of this compound from lignin sources. This innovative approach yields high-purity dopamine with minimal environmental impact, showcasing the compound's potential for pharmaceutical applications beyond traditional synthesis methods .

    Antibacterial Activity

    Research has also explored the antibacterial properties of dopamine derivatives. Novel Schiff bases synthesized from dopamine showed promising activity against various bacterial strains, suggesting potential applications in combating antibiotic-resistant infections .

    Q & A

    Basic Research Questions

    Q. What standardized methods are recommended for identifying and quantifying dopamine hydrochloride in laboratory settings?

    • Methodology :

    UV-Vis Spectrophotometry : Prepare a solution of this compound in 0.1 M HCl (1:25,000 dilution). Measure absorption between 230–350 nm; peaks at ~280 nm and troughs at ~249 nm confirm identity .

    Infrared (IR) Spectroscopy : Compare the IR spectrum of the sample with a reference spectrum (e.g., potassium bromide disk method). Match absorption bands to validate molecular structure .

    Chloride Ion Test : Confirm chloride presence via reaction with silver nitrate, yielding a white precipitate .

    • Validation : Ensure compliance with pharmacopoeial standards (e.g., ≥98% purity, ≤0.5% loss on drying) .

    Q. What protocols ensure safe handling and storage of this compound in research laboratories?

    • Handling :

    • Use personal protective equipment (PPE) and avoid ingestion/inhalation.
    • Neutralize spills with inert absorbents and dispose per hazardous waste regulations .
      • Storage :
    • Keep in airtight, light-protected containers at room temperature.
    • Monitor stability using periodic UV-Vis/IR revalidation .
      • Safety Compliance : Adhere to NFPA health hazard rating (1/4) and aquatic toxicity guidelines (H410) .

    Advanced Research Questions

    Q. How can electrochemical sensors be optimized for dopamine detection in complex biological matrices?

    • Sensor Design :

    Electrode Modification : Use molecularly imprinted polymers (MIPs) or graphene-coated electrodes to enhance selectivity. Calibrate with dopamine standards (e.g., 12.5–400 µM) .

    Plasticizer Integration : Incorporate DOPH plasticizer in ion-selective electrodes to improve potentiometric response linearity (e.g., Table 6 in ).

    • Validation : Compare sensor performance with HPLC or fluorescence-based methods (e.g., ZnS quantum dots; Figure 2C in ).

    Q. How can researchers resolve discrepancies in fluorescence-based dopamine quantification?

    • Calibration Curves :

    • Generate standard curves using ZnS quantum dots (MIP@ZnS vs. NIP@ZnS) to differentiate specific vs. nonspecific binding (Figure 2C in ).
    • Validate with absorption spectroscopy (e.g., linear correlation between 0.1–0.5 mM dopamine and absorbance; Figure 6 in ).
      • Interference Mitigation : Pre-treat samples with SPE (solid-phase extraction) to remove interferents like ascorbic acid .

    Q. What statistical approaches are critical for analyzing dopamine’s pharmacological effects in preclinical models?

    • Data Analysis :

    • Use two-way ANOVA to assess dose-dependent responses (e.g., dopamine release vs. synaptic half-life in aged models ).
    • Apply paired t-tests for within-subject comparisons (e.g., electrode sensitivity pre/post xylene treatment ).
      • Pharmacokinetic Modeling :
    • Estimate metabolic clearance using Michaelis-Menten kinetics (80% renal excretion as HVA; ).

    Q. How do dopamine receptor interactions influence experimental outcomes in neuropharmacology studies?

    • Receptor-Specific Agonists/Antagonists :

    • Use SCH23390 (D1 antagonist) or quinpirole (D2 agonist) to isolate receptor contributions .
    • Validate target engagement via cAMP assays or calcium imaging .
      • Dose-Response Optimization :
    • Titrate dopamine (2–50 µg/kg/min) while monitoring urine output and cardiac parameters to avoid hypertensive crises .

    Q. What strategies validate dopamine’s metabolic pathways in in vitro/in vivo models?

    • Metabolite Profiling :

    • Quantify homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid via LC-MS in plasma/urine .
      • Enzyme Inhibition :
    • Use nepicastat (dopamine β-hydroxylase inhibitor) to block norepinephrine synthesis, isolating dopamine-specific effects .

    Q. Methodological Notes

    • Contradiction Analysis : Cross-validate detection methods (e.g., potentiometric vs. fluorescence) using spike-recovery experiments in biological fluids .
    • Experimental Controls : Include NIP@ZnS (non-imprinted polymers) or saline-infused cohorts to account for nonspecific binding/placebo effects .

    Properties

    IUPAC Name

    4-(2-aminoethyl)benzene-1,2-diol;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CTENFNNZBMHDDG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C=C1CCN)O)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H12ClNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    1200398-97-5, 51-61-6 (Parent)
    Record name 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrochloride (1:1), homopolymer
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1200398-97-5
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    Record name Dopamine hydrochloride [USAN:USP:JAN]
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    DSSTOX Substance ID

    DTXSID7020550
    Record name Dopamine hydrochloride
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    Molecular Weight

    189.64 g/mol
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    CAS No.

    62-31-7
    Record name Dopamine hydrochloride
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    Record name Dopamine hydrochloride [USAN:USP:JAN]
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    Record name Dopamine hydrochloride
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    Record name 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrochloride (1:1)
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    Record name DOPAMINE HYDROCHLORIDE
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    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Dopamine hydrochloride
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